molecular formula C29H42O11 B13436437 Treprostinil Acyl-beta-D-Glucuronide

Treprostinil Acyl-beta-D-Glucuronide

Cat. No.: B13436437
M. Wt: 566.6 g/mol
InChI Key: WGYOJYLHBMLVFP-KWXFKHRRSA-N
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Description

Treprostinil Acyl-beta-D-Glucuronide is a metabolite of treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the process of acyl glucuronidation, a major metabolic conjugation reaction for carboxylic acid drugs in mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Acyl-beta-D-Glucuronide involves the conjugation of treprostinil with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions

Treprostinil Acyl-beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .

Common Reagents and Conditions

Common reagents used in the study of this compound reactions include various buffers to maintain pH, and specific enzymes like UGT for glucuronidation. The conditions often involve controlled temperatures and aqueous environments to mimic physiological conditions .

Major Products Formed

The major products formed from the reactions of this compound include its hydrolyzed forms and protein adducts, which are significant in understanding its pharmacokinetics and potential adverse effects .

Mechanism of Action

Treprostinil Acyl-beta-D-Glucuronide exerts its effects primarily through its parent compound, treprostinil. Treprostinil binds and activates the prostacyclin receptor, prostaglandin D2 receptor 1, and prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation and inhibition of platelet aggregation . The glucuronidation of treprostinil to form this compound is a detoxification pathway that aids in the excretion of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Treprostinil Acyl-beta-D-Glucuronide is unique due to its stability and longer half-life compared to other prostacyclin analogs. This stability allows for more consistent therapeutic effects and fewer dosing requirements .

Properties

Molecular Formula

C29H42O11

Molecular Weight

566.6 g/mol

IUPAC Name

(3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1

InChI Key

WGYOJYLHBMLVFP-KWXFKHRRSA-N

Isomeric SMILES

CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

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